N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14756454
InChI: InChI=1S/C22H21FN4O3/c23-15-5-7-16(8-6-15)27-13-14(11-20(27)28)21(29)24-9-10-25-22(30)18-12-26-19-4-2-1-3-17(18)19/h1-8,12,14,26H,9-11,13H2,(H,24,29)(H,25,30)
SMILES:
Molecular Formula: C22H21FN4O3
Molecular Weight: 408.4 g/mol

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC14756454

Molecular Formula: C22H21FN4O3

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide -

Specification

Molecular Formula C22H21FN4O3
Molecular Weight 408.4 g/mol
IUPAC Name N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide
Standard InChI InChI=1S/C22H21FN4O3/c23-15-5-7-16(8-6-15)27-13-14(11-20(27)28)21(29)24-9-10-25-22(30)18-12-26-19-4-2-1-3-17(18)19/h1-8,12,14,26H,9-11,13H2,(H,24,29)(H,25,30)
Standard InChI Key HFVJFPTZUAWXMS-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Introduction

Synthesis Methods

The synthesis of similar compounds typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a fluorophenyl-substituted pyrrolidinone. This process often requires strong bases or acids and specific solvents like dimethylformamide or dichloromethane to facilitate reactions and enhance yields. The reaction conditions are critical for optimizing yield and purity, involving controlled temperature, pressure, and the use of catalysts.

Potential Applications

Compounds with similar structures are of interest in medicinal chemistry due to their potential bioactive properties. They are primarily classified as small molecule drug candidates with applications in various therapeutic areas, including oncology and virology. The structural complexity allows for diverse interactions with biological targets, making them subjects of interest in drug discovery and development.

Research Findings

While specific research findings for N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide are not available, similar compounds have shown promise in therapeutic applications. For instance, compounds with indole and pyrrolidinone rings have been studied for their antimicrobial and anticancer activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator